Dimethyl fluoromalonate

Green chemistry metrics Process mass intensity Direct fluorination

Selecting the wrong fluoromalonate ester increases waste disposal costs and reagent mass in scale-up synthesis. Dimethyl fluoromalonate (CAS 344-14-9) provides superior atom economy versus the diethyl analog through its single-step direct fluorination route (97% yield). • 12% more reactive molecules per unit mass vs. diethyl fluoromalonate (MW 150.11 vs. 178.16). • Enables 94% ee in Pd-catalyzed asymmetric allylic alkylation for fluorinated lead optimization. • Preferred intermediate for Fluoxastrobin's pyrimidine core; validated in electrochemical monofluoroalkylation. • ≥97% purity; ambient storage; ships under UN3261 Class 8.

Molecular Formula C5H7FO4
Molecular Weight 150.1 g/mol
CAS No. 344-14-9
Cat. No. B1301775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl fluoromalonate
CAS344-14-9
Molecular FormulaC5H7FO4
Molecular Weight150.1 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(=O)OC)F
InChIInChI=1S/C5H7FO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3
InChIKeyZVXHZSXYHFBIEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl Fluoromalonate: C5-Fluoro Building Block for Critical Synthesis


Dimethyl fluoromalonate (CAS 344-14-9), systematically named dimethyl 2-fluoropropanedioate, is a fluorinated malonate diester (C₅H₇FO₄, MW 150.11) featuring a single fluorine atom at the α-methylene position . This monofluorinated building block serves as a pivotal intermediate in the synthesis of 5-fluoropyrimidine derivatives, α-fluoroalkanoic acids, and fluorinated heterocycles for pharmaceutical and agrochemical applications [1]. Unlike its non-fluorinated parent dimethyl malonate (CAS 108-59-8), the α-fluorine substituent exerts a powerful electron-withdrawing effect that enhances the acidity of the remaining α-C–H proton, modulates enolate reactivity, and introduces a fluorinated stereocenter into downstream products [2]. The compound is commercially available at ≥97% purity from major suppliers and is routinely prepared via direct electrophilic fluorination of dimethyl malonate using fluorine gas under catalytic conditions .

Why Diethyl Fluoromalonate Cannot Substitute Dimethyl Fluoromalonate


Although diethyl fluoromalonate (CAS 685-88-1) shares the α-fluoro-malonate core, the choice of ester group materially impacts atom economy, waste profiles, and molar efficiency in large-scale synthesis [1]. Direct fluorination of dimethyl malonate achieves 97% yield and 95% purity in a single step, whereas the diethyl analog processed via the hexafluoropropene (HFP) route generates substantially more hazardous, acidic waste and requires multistep halogen-exchange sequences [2]. Furthermore, dimethyl fluoromalonate delivers approximately 12% more reactive molecules per unit mass than its diethyl counterpart (MW 150.11 vs. 178.16 g/mol), translating into more efficient reagent utilisation at scale [3]. Substituting with non-fluorinated dimethyl malonate entirely forfeits the enhanced C–H acidity (pKa ~10.4 vs. ~13–16) that enables milder enolate generation and the fluorine-enabled enantioselective transformations documented below .

Quantitative Evidence: Dimethyl Fluoromalonate vs. Analogs


Atom Economy: Methyl vs. Ethyl Ester in Fluorination

In a direct, within-study comparison of fluoromalonate ester synthesis via fluorine gas, dimethyl malonate was explicitly identified as the preferred substrate over diethyl malonate on atom economy grounds. The authors state: 'From an atom economy point of view, methyl ester derivatives are preferable substrates compared to ethyl or other higher alkyl esters since they lead to smaller quantities of waste' [1]. Dimethyl fluoromalonate was obtained in 97% yield and 95% purity from 20 g of dimethyl malonate using 10 mol% Cu(NO₃)₂ catalyst and 1.1 equivalents of F₂ gas, requiring only a simple aqueous workup without further purification . In contrast, the established hexafluoropropene (HFP) route to diethyl fluoromalonate is described as 'a very wasteful and low-atom economy process' generating 'a significant amount of hazardous, strongly acidic waste' [2].

Green chemistry metrics Process mass intensity Direct fluorination Atom economy

Fluorine Substitution Enhances α-C–H Acidity

The α-fluorine substituent significantly increases the thermodynamic acidity of the remaining α-C–H bond. Dimethyl fluoromalonate has a predicted pKa of 10.35±0.46 , whereas the parent dimethyl malonate exhibits an aqueous pKa of approximately 13 (and a DMSO pKa of approximately 15.9 per the Bordwell scale) [1]. This corresponds to a 400-fold to 400,000-fold enhancement in acidity (ΔpKa ≈ 2.6 to 5.6 units). The increased acidity is attributed to the electron-withdrawing inductive effect (−I) of fluorine, which stabilizes the enolate conjugate base through enhanced charge delocalization [2]. In practical terms, this allows dimethyl fluoromalonate to undergo quantitative deprotonation with milder bases (e.g., K₂CO₃ or NaH rather than LDA or KHMDS), facilitating alkylation, Michael addition, and aldol condensation under conditions that would leave non-fluorinated malonates largely unreacted [3].

C–H acidity Enolate formation pKa Fluorine effect

Higher Molar Efficiency vs. Diethyl Fluoromalonate

Dimethyl fluoromalonate (MW 150.11 g/mol ) has a molecular weight 18.7% lower than diethyl fluoromalonate (MW 178.16 g/mol ). An independent market research analysis calculates that 'the molecular number of dimethyl fluoromalonate is more than that of diethyl fluoromalonate by approximately 12% in unit weight' [1]. In procurement terms, purchasing 1 kg of dimethyl fluoromalonate delivers roughly 6.66 moles of reactive building block, whereas 1 kg of diethyl fluoromalonate delivers only about 5.61 moles—a 18.7% deficit. When priced on a per-mole basis rather than a per-kilogram basis, dimethyl fluoromalonate can offer superior reagent economy, particularly for campaigns requiring stoichiometric or excess usage of the fluoromalonate nucleophile in alkylation or condensation steps.

Molar efficiency Molecular weight Procurement economics Scale-up

Enantioselective Pd-Catalyzed Allylation

Dimethyl 2-fluoromalonate serves as a privileged prochiral nucleophile in Pd-catalyzed asymmetric allylic alkylation, a transformation that delivers optically active monofluorinated allylic products—a structural motif present in pharmaceuticals such as Clofarabin and Difluprednate [1]. Using chiral sulfonamide-pyridine ligands, Cai and co-workers achieved fluorine-containing allylic products with up to 94% enantiomeric excess (ee) [2]. In a complementary study, Gao et al. employed N-sulfinyl-based S,N- and S,P-ligands to accomplish Pd-catalyzed asymmetric allylic substitutions of dimethyl 2-fluoromalonate, producing monofluorinated allylation products with high yield and excellent enantioselectivity [3]. Non-fluorinated dimethyl malonate, while also used in asymmetric allylation, cannot generate the fluorinated stereocenter that imparts enhanced metabolic stability and bioavailability in drug candidates [4].

Asymmetric catalysis Enantioselective synthesis Fluorinated allylic compounds Palladium catalysis

Direct Fluorination Efficiency vs. Halogen-Exchange Route

The optimized direct fluorination of dimethyl malonate using elemental fluorine gas (20% v/v in N₂) catalyzed by Cu(NO₃)₂·2.5H₂O (10 mol%) in acetonitrile at 0–5 °C delivers dimethyl 2-fluoromalonate in 97% isolated yield and 95% purity after simple aqueous workup, without chromatographic purification . At 40 g scale, a crude product of 99% yield and 95% purity was obtained; fractional vacuum distillation (bp 102–103 °C, 18 mbar) afforded 99% pure material in 77% isolated yield [1]. This one-step process contrasts with the established industrial route to diethyl fluoromalonate, which requires: (i) chlorination of diethyl malonate with SO₂Cl₂, (ii) fractional distillation of diethyl chloromalonate, and (iii) halogen exchange with HF·amine complexes at elevated temperature [2]. The green metrics assessment published in Green Chemistry demonstrates that the direct fluorination process 'compares very favourably with established multistep processes for the synthesis of fluoromalonates' on atom economy and process mass intensity grounds [3].

Direct fluorination Process chemistry Fluorine gas Green chemistry Yield optimization

Electrochemical Monofluoroalkylation to 2-Oxindoles

Dimethyl 2-fluoromalonate has been established as a convenient monofluoroalkyl radical precursor in electrochemical cyclization reactions. Lv, Hou, Wang, and co-workers developed an electrochemical monofluoroalkylation cyclization of N-arylacrylamides that employs common dimethyl 2-fluoromalonate as the monofluoroalkyl radical source, producing monofluorinated 2-oxindoles in satisfactory yields without requiring prefunctionalized monofluoroalkylation reagents or sacrificial chemical oxidants [1]. The electrosynthesis operates in a simple undivided cell using ferrocene (Cp₂Fe) as a mediator catalyst, and the approach has been extended to the intermolecular monofluoroalkylation of α,β-unsaturated carboxylic acids and heteroaromatics with broad substrate scope . This radical-based reactivity mode is a direct consequence of the fluorine atom's influence on the redox properties of the malonate framework and is not accessible with non-fluorinated dimethyl malonate under comparable electrochemical conditions [2].

Electrochemical synthesis Radical chemistry Monofluoroalkylation 2-Oxindoles

Procurement and Application Scenarios for Dimethyl Fluoromalonate


5-Fluoropyrimidine Agrochemical Intermediate Synthesis

Dimethyl fluoromalonate is the preferred fluoromalonate ester for synthesizing 5-fluoro-4,6-dihydroxypyrimidine, the key intermediate in the fungicide Fluoxastrobin (Bayer CropScience). The direct fluorination route from dimethyl malonate provides the fluoromalonate in 97% yield at scale [1], and its superior atom economy relative to the diethyl ester translates directly into reduced waste disposal costs in agrochemical manufacturing [2]. Condensation of crude dimethyl fluoromalonate with formamidine yields the pyrimidine intermediate in yields comparable to the 61–78% range reported for the diethyl ester process [3], while the lower molecular weight of the dimethyl ester reduces the mass of input material required per mole of product.

Chiral Monofluorinated Building Blocks via Asymmetric Allylation

Research groups synthesizing enantiomerically enriched monofluorinated allylic compounds for drug discovery should specify dimethyl 2-fluoromalonate as the nucleophile of choice. The Pd-catalyzed asymmetric allylic substitution protocol using sulfonamide-pyridine or N-sulfinyl-based chiral ligands has been validated specifically with this substrate, delivering up to 94% ee [1]. The resulting chiral monofluorinated allylic products incorporate the fluorine-bearing stereocenter valued for enhancing metabolic stability and target binding in lead optimization campaigns [2]. Non-fluorinated malonates cannot access this chiral fluorinated chemical space.

Green Process Development with Low PMI Fluorination

For process chemistry teams subject to corporate sustainability metrics or solvent selection guides, dimethyl fluoromalonate manufactured via direct fluorination with F₂ gas offers the lowest process mass intensity among fluoromalonate esters. The peer-reviewed green metrics assessment in Green Chemistry (2015) explicitly identifies methyl esters as atom-economically superior to ethyl or higher alkyl esters for fluoromalonate synthesis [1]. Procurement of dimethyl fluoromalonate from suppliers utilizing the direct fluorination route (rather than HFP-based or halogen-exchange routes) aligns with pharmaceutical industry green chemistry commitments to reduce E-factors and solvent waste [2].

Electrochemical Radical-Mediated Heterocycle Synthesis

Discovery and process groups developing electrochemical monofluoroalkylation methodologies should procure dimethyl 2-fluoromalonate as the radical precursor of choice. It has been validated in both intramolecular (2-oxindole synthesis) and intermolecular (α,β-unsaturated carboxylic acid functionalization) electrochemical platforms using simple undivided cells with ferrocene mediation [1]. This application eliminates the need for costly, prefunctionalized fluoroalkylating reagents (e.g., fluoroalkyl iodides or sulfones) and sacrificial chemical oxidants, streamlining both reagent procurement logistics and reaction workup [2].

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